3-Methoxyphenylboronic acid

概要

説明

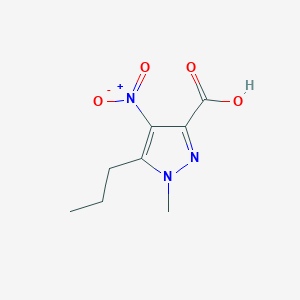

3-メトキシフェニルボロン酸は、3-メトキシベンゼンボロン酸としても知られており、分子式C7H9BO3の有機ホウ素化合物です。白色から淡黄色の固体で、有機溶媒に可溶です。 この化合物は、特に様々な有機分子の合成における炭素-炭素結合の形成に不可欠な鈴木-宮浦クロスカップリング反応において、有機合成で広く使用されています .

2. 製法

合成経路および反応条件: 3-メトキシフェニルボロン酸は、いくつかの方法で合成することができます。一般的な方法の1つは、3-メトキシフェニルマグネシウムブロミドとトリメチルボレートを反応させ、その後加水分解することです。反応条件は通常次のとおりです。

試薬: 3-メトキシフェニルマグネシウムブロミド、トリメチルボレート

溶媒: エーテルまたはテトラヒドロフラン

温度: 室温から還流

加水分解: 塩酸による酸性処理

工業的生産方法: 工業的には、3-メトキシフェニルボロン酸の生産は、多くの場合、大規模なグリニャール反応またはパラジウム触媒下でホウ素試薬を用いた3-メトキシフェニルハライドの直接ホウ素化によって行われます。 これらの方法は、高収率と高純度のために最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: 3-Methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include:

Reagents: 3-methoxyphenylmagnesium bromide, trimethyl borate

Solvent: Ether or tetrahydrofuran

Temperature: Room temperature to reflux

Hydrolysis: Acidic workup with hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Grignard reactions or direct borylation of 3-methoxyphenyl halides using boron reagents under palladium catalysis. These methods are optimized for high yield and purity .

化学反応の分析

反応の種類: 3-メトキシフェニルボロン酸は、次のような様々な化学反応を起こします。

鈴木-宮浦クロスカップリング: この反応は、パラジウム触媒と塩基の存在下で、3-メトキシフェニルボロン酸とアリールまたはビニルハライドをカップリングすることにより、炭素-炭素結合を形成します。

酸化: ボロン酸基は、フェノールまたは他の含酸素誘導体を形成するために酸化することができます。

置換: メトキシ基は、特定の条件下で求核置換反応を起こすことができます。

一般的な試薬と条件:

鈴木-宮浦クロスカップリング: パラジウム触媒、塩基(例:炭酸カリウム)、溶媒(例:トルエンまたはエタノール)、温度(80〜100℃)

酸化: 過酸化水素または他の酸化剤

置換: アミンやチオールなどの求核剤

主な生成物:

鈴木-宮浦クロスカップリング: ビアリール化合物

酸化: フェノール

置換: 置換フェニル誘導体

4. 科学研究での応用

3-メトキシフェニルボロン酸は、科学研究において幅広い応用範囲を持っています。

化学: 医薬品、農薬、材料科学など、複雑な有機分子の合成に広く使用されています。

生物学: 生物活性化合物の合成と、生物系を研究するためのプローブの構築のための構成要素として役立ちます。

医学: 薬物候補や診断薬の開発に使用されています。

科学的研究の応用

3-Methoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

Biology: It serves as a building block for the synthesis of biologically active compounds and probes for studying biological systems.

Medicine: It is used in the development of drug candidates and diagnostic agents.

Industry: It is employed in the production of polymers, electronic materials, and other industrial chemicals

作用機序

3-メトキシフェニルボロン酸の作用機序は、主に化学反応における試薬としての役割に関与しています。鈴木-宮浦クロスカップリングでは、ボロン酸基はパラジウム触媒とトランスメタル化し、続いて還元脱離して目的の炭素-炭素結合を形成します。 メトキシ基は、芳香環に電子密度を供与することにより、様々な反応における化合物の反応性と選択性に影響を与える可能性があります .

類似化合物:

- 3-ヒドロキシフェニルボロン酸

- 4-メトキシフェニルボロン酸

- 3-メトキシ-4-ヒドロキシフェニルボロン酸

比較: 3-メトキシフェニルボロン酸は、メタ位置にメトキシ基が存在することによって独特であり、これにより化学反応における反応性と選択性に影響を与える可能性があります。4-メトキシフェニルボロン酸と比較して、メタ置換された化合物は、異なる電子効果と立体効果を示し、反応結果に変化が生じる可能性があります。 3-メトキシ-4-ヒドロキシフェニルボロン酸にメトキシ基とヒドロキシ基の両方が存在することは、その化学的挙動と用途をさらに変化させる可能性があります .

類似化合物との比較

- 3-Hydroxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 3-Methoxy-4-hydroxyphenylboronic acid

Comparison: 3-Methoxyphenylboronic acid is unique due to the presence of the methoxy group at the meta position, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-methoxyphenylboronic acid, the meta-substituted compound may exhibit different electronic and steric effects, leading to variations in reaction outcomes. The presence of both methoxy and hydroxy groups in 3-methoxy-4-hydroxyphenylboronic acid can further modify its chemical behavior and applications .

特性

IUPAC Name |

(3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLGFYPSWCMUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370260 | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10365-98-7 | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10365-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-METHOXYPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4XV2NE6NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?

A1: this compound serves as a crucial building block in the synthesis of the target compound, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. It participates in a Suzuki-Miyaura coupling reaction [, ]. This reaction, widely used in organic synthesis, involves the palladium-catalyzed cross-coupling of an organoboronic acid (in this case, this compound) with an organohalide. The result is the formation of a new carbon-carbon bond, ultimately leading to the desired complex molecule [].

Q2: How does the extraction method for this compound impact its use in this specific synthesis?

A2: The research highlights the importance of an efficient extraction method for this compound []. The described process utilizes methyl isobutyl ketone to extract the boronic acid from an aqueous solution. This step is crucial for ensuring a high yield of the target compound in the subsequent Suzuki-Miyaura reaction. Efficient extraction minimizes impurities and maximizes the amount of this compound available for the coupling reaction, ultimately impacting the overall efficiency and cost-effectiveness of the synthesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

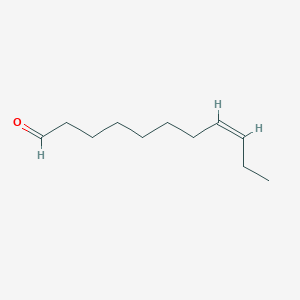

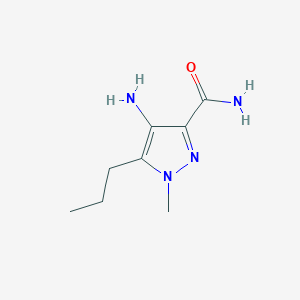

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)

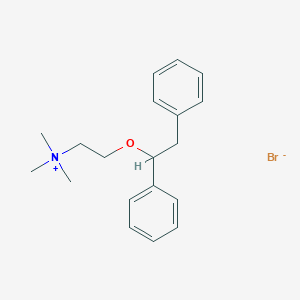

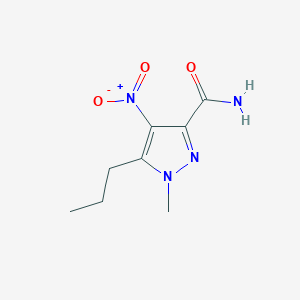

![7H-Benzo[c]fluorene](/img/structure/B135719.png)

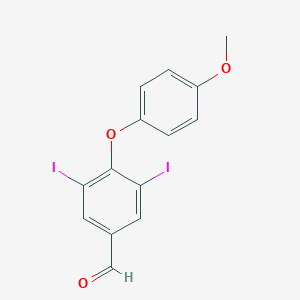

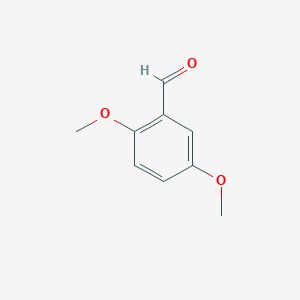

![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)

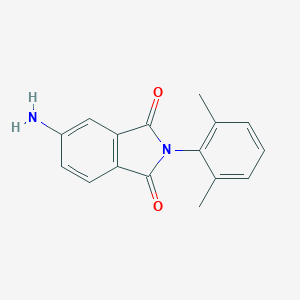

![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)